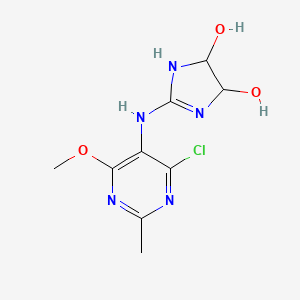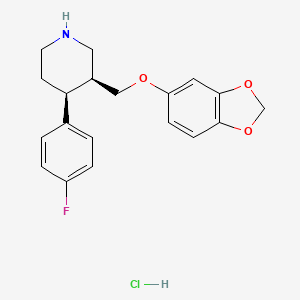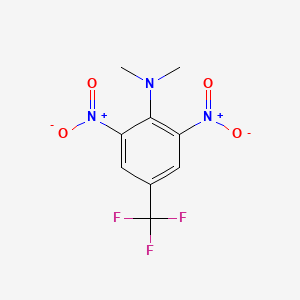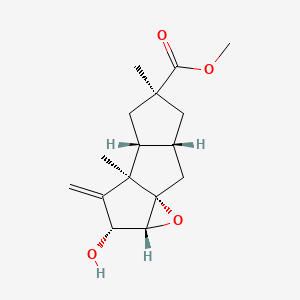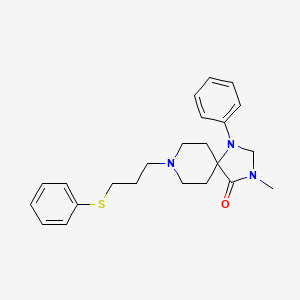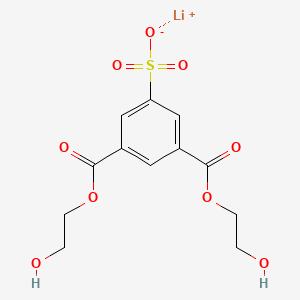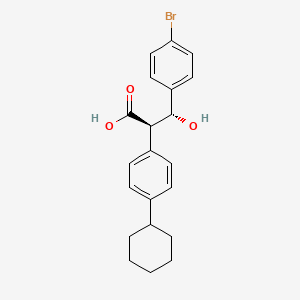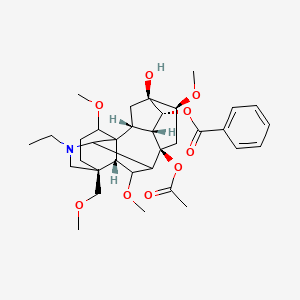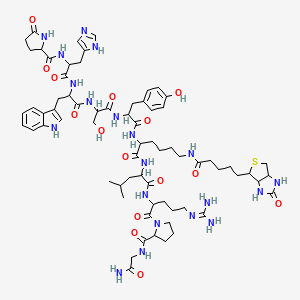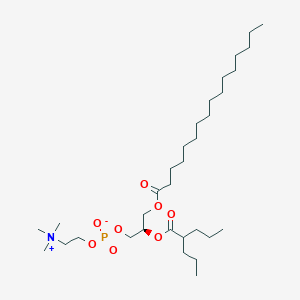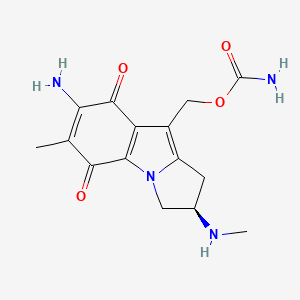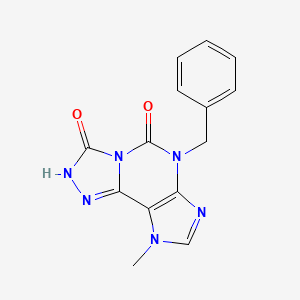
3H-1,2,4-Triazolo(3,4-i)purine-3,5(2H)-dione, 6,9-dihydro-9-methyl-6-(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-1,2,4-Triazolo(3,4-i)purine-3,5(2H)-dione, 6,9-dihydro-9-methyl-6-(phenylmethyl)- is a complex organic compound known for its unique triazolopyrimidine structure. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including anti-inflammatory, antiviral, and anticancer activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-1,2,4-Triazolo(3,4-i)purine-3,5(2H)-dione, 6,9-dihydro-9-methyl-6-(phenylmethyl)- typically involves multi-step organic reactions. One common method starts with the preparation of the triazole ring, followed by the formation of the purine structure. Key steps include:
Formation of the Triazole Ring: This can be achieved through the cyclization of hydrazine derivatives with appropriate nitriles under acidic or basic conditions.
Construction of the Purine Core: The triazole intermediate is then reacted with formamide derivatives to form the purine ring system.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3H-1,2,4-Triazolo(3,4-i)purine-3,5(2H)-dione, 6,9-dihydro-9-methyl-6-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
3H-1,2,4-Triazolo(3,4-i)purine-3,5(2H)-dione, 6,9-dihydro-9-methyl-6-(phenylmethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-inflammatory, antiviral, and anticancer properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. In cancer research, it may induce apoptosis by interfering with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3H-1,2,4-Triazolo(3,4-i)purine-3,5(2H)-dione: Lacks the methyl and phenylmethyl groups.
6,9-Dihydro-9-methyl-6-(phenylmethyl)-purine: Does not contain the triazole ring.
Uniqueness
The presence of both the triazole and purine rings, along with the specific methyl and phenylmethyl substitutions, makes 3H-1,2,4-Triazolo(3,4-i)purine-3,5(2H)-dione, 6,9-dihydro-9-methyl-6-(phenylmethyl)- unique. These structural features contribute to its distinct pharmacological profile and potential therapeutic applications.
Properties
CAS No. |
135446-12-7 |
|---|---|
Molecular Formula |
C14H12N6O2 |
Molecular Weight |
296.28 g/mol |
IUPAC Name |
6-benzyl-9-methyl-2H-[1,2,4]triazolo[3,4-f]purine-3,5-dione |
InChI |
InChI=1S/C14H12N6O2/c1-18-8-15-11-10(18)12-16-17-13(21)20(12)14(22)19(11)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,17,21) |
InChI Key |
NRRVBVUJZQFJGG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1C3=NNC(=O)N3C(=O)N2CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




